molecular formula C12H6Br2Cl2 B14150615 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene CAS No. 89185-30-8

1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene

Cat. No.: B14150615
CAS No.: 89185-30-8
M. Wt: 380.9 g/mol
InChI Key: BVSQIBSLDFAMMV-UHFFFAOYSA-N
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Description

1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to a cyclobuta[b]naphthalene core

Preparation Methods

The synthesis of 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a suitable naphthalene derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be replaced by other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity. The pathways involved may include the modulation of specific biochemical processes or the inhibition of certain enzymes.

Comparison with Similar Compounds

Similar compounds to 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene include:

    1,1-Dibromo-1,2-dichloroethane: A simpler compound with similar halogenation but different structural features.

    1,2-Dibromo-1,1-dichloroethane: Another halogenated compound with distinct chemical properties.

    Ethane, 1,2-dibromo-1,1,2,2-tetrachloro-: A more heavily halogenated compound with different reactivity

Properties

CAS No.

89185-30-8

Molecular Formula

C12H6Br2Cl2

Molecular Weight

380.9 g/mol

IUPAC Name

2,2-dibromo-1,1-dichlorocyclobuta[b]naphthalene

InChI

InChI=1S/C12H6Br2Cl2/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(11,15)16/h1-6H

InChI Key

BVSQIBSLDFAMMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C3(Br)Br)(Cl)Cl

Origin of Product

United States

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